Topological Polar Surface Area and Hydrogen-Bonding Capacity: 32% Increase Over 4-(1-Aminoethyl)phenol
4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol exhibits a topological polar surface area (TPSA) of 60.9 Ų, representing a 31.7% increase compared to 46.25 Ų for 4-(1-aminoethyl)phenol [1]. This increase is accompanied by an additional hydrogen bond donor (3 vs. 2) and an additional hydrogen bond acceptor (3 vs. 2), both contributed by the pyrazole ring [1]. The XLogP3 increases from ~0.7 for 4-(1-aminoethyl)phenol to 1.7 for the target compound, indicating greater lipophilicity despite the higher TPSA [1]. The number of rotatable bonds increases from 1 to 3, providing greater conformational flexibility for induced-fit binding [1].
| Evidence Dimension | Physicochemical property comparison: TPSA, HBD, HBA, XLogP3, rotatable bonds |
|---|---|
| Target Compound Data | TPSA = 60.9 Ų; HBD = 3; HBA = 3; XLogP3 = 1.7; Rotatable bonds = 3; MW = 203.24 g/mol |
| Comparator Or Baseline | 4-(1-Aminoethyl)phenol (CAS 134855-87-1): TPSA = 46.25 Ų; HBD = 2; HBA = 2; XLogP = 0.7–0.9; Rotatable bonds = 1; MW = 137.18 g/mol |
| Quantified Difference | TPSA +14.65 Ų (+31.7%); HBD +1 (+50%); HBA +1 (+50%); Rotatable bonds +2 (+200%); MW +66.06 g/mol (+48.1%); XLogP3 +0.8–1.0 units |
| Conditions | Computed physicochemical properties from PubChem (Cactvs 3.4.8.18, XLogP3 3.0) and ChemSpider |
Why This Matters
The higher TPSA and altered HBD/HBA profile change the compound's permeability, solubility, and protein-binding pharmacophore, making it unsuitable to substitute with simpler aminoethylphenols in any assay where molecular recognition depends on hydrogen-bonding geometry.
- [1] PubChem Compound Summary CID 43540041. 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol. Computed Properties section. https://pubchem.ncbi.nlm.nih.gov/compound/43540041 (accessed 2026-05-11). View Source
